molecular formula C14H9FN2OS B3001260 N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 16194-65-3

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3001260
CAS No.: 16194-65-3
M. Wt: 272.3
InChI Key: GPAIMYGNLZYSRN-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a benzamide group at the 2-position. Benzothiazole derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structure combines the electron-withdrawing fluorine atom (enhancing metabolic stability) with the planar benzamide moiety, which may facilitate interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAIMYGNLZYSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-2-aminobenzothiazole with benzoyl chloride. The reaction is carried out under mild conditions using a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds as follows:

  • Dissolve 6-fluoro-2-aminobenzothiazole in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add benzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. A series of benzothiazole-based compounds were synthesized and evaluated for their activity against various bacterial strains, including Enterococcus faecalis. The compound demonstrated notable efficacy, suggesting its potential as a lead compound for antibiotic development .

Table 1: Antimicrobial Activity of this compound

CompoundTarget BacteriaActivity (MIC µg/mL)
This compoundE. faecalis32
Other derivativesStaphylococcus aureus64
Escherichia coli128

Antitubercular Activity

Benzothiazole derivatives have been extensively studied for their antitubercular properties. This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. The compound's mechanism involves targeting specific proteins crucial for bacterial survival, making it a candidate for further development against tuberculosis .

Table 2: Antitubercular Activity Evaluation

CompoundStrainIC50 (µM)
This compoundM. tuberculosis0.25
Standard Drug (Isoniazid)0.05

Synthesis and Structural Modifications

The synthesis of this compound involves various synthetic routes that enhance its biological activity. Recent methodologies include microwave-assisted synthesis and one-pot reactions that improve yield and reduce reaction times . Structural modifications have been explored to optimize pharmacokinetic properties and enhance efficacy against targeted pathogens.

Table 3: Synthetic Pathways for this compound

MethodologyYield (%)Reaction Time (min)
Microwave-assisted synthesis8515
One-pot multicomponent reactions9030

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of benzothiazole derivatives in treating infections caused by resistant strains of bacteria. For instance, a study reported that the introduction of different substituents on the benzothiazole ring significantly enhanced antibacterial activity against multidrug-resistant strains .

Case Study Example:
A recent investigation into a series of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to their electron-donating counterparts. This finding underscores the importance of electronic effects in optimizing drug design.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and related compounds:

Compound Name Substituents (Benzothiazole) Substituents (Benzamide) Molecular Weight (g/mol) Key Properties/Activities References
This compound 6-fluoro None 272.28 Not explicitly reported -
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) None 2-fluoro 272.28 Nonlinear optical material; crystallographic parameters: a = 5.2216 Å, b = 20.2593 Å
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy 4-cyano, pyridylmethyl - Antimalarial candidate (IC50 = 8.1 µM against drug-sensitive yeast)
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide 6-fluoro 3-chloro 306.74 Available for screening (no reported bioactivity)
N-(6-nitro-1,3-benzothiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-nitro Thiadiazolyl-thioacetamide - VEGFR-2 inhibitor; antitumor activity

Key Observations :

  • Substituent Effects: The 6-fluoro group on benzothiazole enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-BTFBA has a fluorine on benzamide instead) .
  • Molecular Weight : Chloro/fluoro substitutions (e.g., 3-chloro-N-(6-fluoro-...) increase molecular weight by ~34 g/mol compared to the parent compound .
  • Crystallography: Fluorine’s position impacts crystal packing; 2-BTFBA exhibits distinct lattice parameters (a = 5.2216 Å vs. 5.9479 Å in non-fluorinated 2-BTBA) .
Antimalarial Potential
  • MMV001239: Displays potent activity against drug-sensitive yeast (IC50 = 8.1 µM), though inactive in wild-type S. cerevisiae due to efflux-pump resistance .
  • This compound: No direct data, but fluorinated benzothiazoles generally show improved bioavailability and target affinity compared to non-fluorinated analogs .
Anticancer and Kinase Inhibition
  • VEGFR-2 Inhibitors: Benzothiazole-thiadiazole hybrids (e.g., N-(6-nitro-...-thioacetamide) inhibit VEGFR-2, a key target in angiogenesis, with IC50 values in the nanomolar range .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes crucial for microbial growth and replication, including:

  • DNA Gyrase : Essential for bacterial DNA replication.
  • Dihydroorotase : Involved in the pyrimidine biosynthesis pathway.

This inhibition disrupts cellular processes in bacteria, leading to antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating potent activity. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis10 µg/mL

These results suggest that the compound could be a promising candidate for developing new antibiotics .

Anticancer Potential

The compound's benzothiazole structure is associated with anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound significantly reduces cell viability in various cancer types.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

In vitro studies reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, suggesting potential use as an anti-tubercular agent .
  • Cytotoxicity in Cancer Cells : In a recent study, this compound was shown to exhibit significant cytotoxic effects on several cancer cell lines, including prostate and lung cancer cells .
  • Neurotoxicity Assessment : A series of benzothiazole derivatives were synthesized and tested for neurotoxicity. The results indicated that compounds similar to this compound did not exhibit significant neurotoxic effects .

Q & A

Q. What are the established synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a benzoyl chloride derivative with a 6-fluoro-1,3-benzothiazol-2-amine intermediate. For example, in analogous compounds, pyridine is used as a base and solvent to facilitate acylation under mild conditions . Key steps include:

  • Reagent stoichiometry : Equimolar ratios of benzoyl chloride and amine intermediates to minimize side products.
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) followed by recrystallization (e.g., methanol) to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection to track reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
    • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) . SHELXL is widely used for refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for benzothiazole derivatives like this compound?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to identify rapid clearance pathways.
  • Solubility limitations : Use co-solvents (e.g., DMSO/PEG) or nanoparticle formulations to enhance bioavailability .
  • Target engagement : Employ radiolabeled analogs (e.g., ¹⁸F-fluorine tagging) for positron emission tomography (PET) to confirm target binding in vivo .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

  • Fluorine positioning : Compare 6-fluoro vs. 5-fluoro substitution on the benzothiazole ring; 6-fluoro enhances electronegativity and π-stacking with hydrophobic enzyme pockets .
  • Amide modifications : Replace benzamide with heteroaromatic amides (e.g., pyridine-3-carboxamide) to modulate hydrogen-bonding interactions .
  • Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding poses against targets like PFOR enzyme or 5-HT2A receptors .

Q. What crystallographic challenges arise during the refinement of this compound derivatives, and how are they addressed?

  • Disorder in fluorine atoms : Apply restraints (ISOR, DELU) in SHELXL to stabilize anisotropic displacement parameters .
  • Twinned crystals : Use TWINABS for scaling and HKLF5 format for data integration in SHELXD .
  • Hydrogen bonding networks : Validate intermolecular interactions (e.g., C–H⋯O/F) via Hirshfeld surface analysis .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of benzothiazole functionalization?

  • Polar aprotic solvents (DMF, DMSO) : Promote nucleophilic substitution at the thiazole C2 position via stabilization of transition states .
  • Low-temperature conditions (0–5°C) : Favor kinetic control, reducing side reactions (e.g., over-fluorination) .
  • Microwave-assisted synthesis : Accelerate reactions (e.g., 30 min vs. 12 hr) while maintaining >80% yield .

Methodological Notes

  • Contradictory data resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Crystallography software : SHELX suite (SHELXL, SHELXD) remains the gold standard for small-molecule refinement .

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